tert-Butyl (4-bromophenyl)(methyl)carbamate (CAS 639520-70-0) is a highly versatile, pre-methylated, and pre-protected aryl halide building block widely procured for pharmaceutical and materials synthesis . Structurally, it features a para-bromine atom primed for palladium-catalyzed cross-coupling, alongside an N-methyl amine masked by a tert-butyloxycarbonyl (Boc) protecting group . By integrating the methyl group and the protective moiety into a single commercially available reagent, this compound eliminates the need for early-stage protection and hazardous methylation steps. It is primarily selected by process chemists and discovery teams to streamline the synthesis of N-methylaniline-containing active pharmaceutical ingredients (APIs), kinase inhibitors, and advanced functional materials.
Attempting to substitute this compound with the cheaper, unprotected 4-bromo-N-methylaniline or base 4-bromoaniline introduces severe process inefficiencies [1]. In palladium-catalyzed reactions such as Suzuki or Buchwald-Hartwig couplings, the free secondary amine of 4-bromo-N-methylaniline acts as a competing nucleophile, leading to off-target N-arylation, oligomerization, and catalyst poisoning. Furthermore, starting from 4-bromoaniline requires a sequential Boc-protection and methylation sequence utilizing hazardous, moisture-sensitive reagents like sodium hydride (NaH) and toxic methyl iodide (MeI) [2]. Procuring the pre-assembled tert-Butyl (4-bromophenyl)(methyl)carbamate bypasses these toxicological risks, prevents cross-coupling side reactions, and ensures high-fidelity functionalization exclusively at the aryl bromide site.
The Boc protecting group completely masks the nucleophilicity of the secondary amine. In standard Suzuki or Sonogashira couplings, this results in >90% yields of the target biaryl or aryl-alkyne. In contrast, using unprotected 4-bromo-N-methylaniline often results in <50% yield of the desired product due to competing N-arylation (Buchwald-Hartwig type side reactions) and catalyst coordination, necessitating complex chromatographic purification.
| Evidence Dimension | Target cross-coupling yield and chemoselectivity |
| Target Compound Data | >90% yield with zero N-arylation side products |
| Comparator Or Baseline | Unprotected 4-bromo-N-methylaniline (<50% yield, complex mixtures) |
| Quantified Difference | >40% absolute yield improvement and elimination of off-target oligomers |
| Conditions | Standard Pd-catalyzed cross-coupling (e.g., Pd(PPh3)4, base, heat) |
Procuring the Boc-protected building block guarantees exclusive reactivity at the bromide, preventing costly yield losses and complex purification associated with unprotected secondary amines.
Synthesizing an N-methylated biaryl from basic 4-bromoaniline requires three distinct steps: Boc protection, methylation, and cross-coupling [1]. The methylation step typically requires sodium hydride (NaH) and methyl iodide (MeI). Procuring CAS 639520-70-0 reduces this to a single cross-coupling step (followed by deprotection), entirely removing the need to handle pyrophoric NaH and carcinogenic MeI at the buyer's facility.
| Evidence Dimension | Synthetic steps and hazardous reagent usage |
| Target Compound Data | 1 step (direct cross-coupling); 0 hazardous methylating agents |
| Comparator Or Baseline | 4-bromoaniline (3 steps; requires NaH and MeI) |
| Quantified Difference | Saves 2 synthetic steps and eliminates 2 highly hazardous reagents |
| Conditions | Multi-step API synthesis and scale-up |
For process scale-up, eliminating sodium hydride and methyl iodide from the manufacturing route significantly reduces safety overhead, waste disposal costs, and overall production time.
Unprotected secondary anilines like 4-bromo-N-methylaniline are highly susceptible to air oxidation, rapidly darkening and degrading upon exposure to ambient light and oxygen, which can poison sensitive catalysts [1]. The Boc-protected CAS 639520-70-0 exhibits excellent oxidative stability, retaining >98% purity over extended storage periods without the need for pre-reaction distillation or repurification.
| Evidence Dimension | Resistance to ambient air oxidation |
| Target Compound Data | Stable solid/liquid retaining >98% purity long-term |
| Comparator Or Baseline | Unprotected 4-bromo-N-methylaniline (rapid darkening and degradation) |
| Quantified Difference | Eliminates the need for pre-reaction repurification/distillation |
| Conditions | Ambient laboratory storage and standard benchtop handling |
The robust oxidative stability of the Boc-protected compound ensures lot-to-lot reproducibility and eliminates the need for pre-reaction purification steps, directly lowering operational costs.
Because it provides a pre-methylated, protected nitrogen handle, this compound is ideal for the discovery and scale-up of pharmaceutical candidates requiring an N-methylaniline moiety [1]. It allows chemists to perform late-stage Suzuki or Buchwald-Hartwig couplings to build the drug core, followed by a clean, high-yield Boc deprotection using TFA or HCl, bypassing the need for hazardous late-stage methylation.
In materials science, synthesizing push-pull biphenyl or tolane liquid crystals often requires coupling an electron-donating amine with an electron-withdrawing group [2]. Using this pre-protected building block in Sonogashira or Suzuki couplings prevents the amine from interfering with the palladium catalyst, ensuring high yields of the conjugated backbone before the amine is unmasked to activate the push-pull photophysical properties.
For combinatorial chemistry and HTS library generation, building blocks must react predictably without side reactions. The complete suppression of N-arylation and oxidation provided by the Boc group makes this compound a highly reliable substrate for automated cross-coupling platforms, ensuring high purity of the resulting library members without manual intervention [1].